Phosphinic acid, P,P-bis(1-naphthalenylmethyl)-

Organophosphorus synthesis Superbasic phosphorylation Product selectivity

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- (CAS 918545-43-4, IUPAC: bis(naphthalen-1-ylmethyl)phosphinic acid) is a symmetrically disubstituted organophosphinic acid bearing two 1‑naphthalenylmethyl groups on phosphorus. It belongs to the dialkylphosphinic acid family, which are monoprotic acids (pKₐ typically in the range 2–4) that form stable complexes with numerous transition metals.

Molecular Formula C22H19O2P
Molecular Weight 346.4 g/mol
CAS No. 918545-43-4
Cat. No. B12621460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphinic acid, P,P-bis(1-naphthalenylmethyl)-
CAS918545-43-4
Molecular FormulaC22H19O2P
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CP(=O)(CC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C22H19O2P/c23-25(24,15-19-11-5-9-17-7-1-3-13-21(17)19)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,23,24)
InChIKeyGQSNJGCXMVHVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- (CAS 918545-43-4) – Procurement-Relevant Identity and Structural Baseline


Phosphinic acid, P,P-bis(1-naphthalenylmethyl)- (CAS 918545-43-4, IUPAC: bis(naphthalen-1-ylmethyl)phosphinic acid) is a symmetrically disubstituted organophosphinic acid bearing two 1‑naphthalenylmethyl groups on phosphorus [1]. It belongs to the dialkylphosphinic acid family, which are monoprotic acids (pKₐ typically in the range 2–4) that form stable complexes with numerous transition metals [2]. The compound was first reported as a product of the phosphorylation of 1‑(chloromethyl)naphthalene with elemental phosphorus in superbasic media; its formation is accompanied by the mono‑substituted analog (1‑naphthylmethyl)phosphonous acid and the corresponding tris‑ and bis‑phosphine oxides [1].

Symmetrical bis(1‑naphthalenylmethyl) architecture with high steric demand
High calculated lipophilicity supports organic‑phase extraction workflows
Precursor for bulky phosphine ligands and metal‑complex studies

Why Simple In‑Class Substitution Fails for Bis(1‑naphthalenylmethyl)phosphinic Acid Procurement


Dialkylphosphinic acids are not interchangeable commodities. The steric bulk, conformational rigidity, and aromatic π‑surface of the two 1‑naphthalenylmethyl substituents distinguish CAS 918545‑43‑4 from close analogs such as the mono‑substituted phosphinic acid (CAS 918545‑42‑3) or the analogous phosphonic acid (CAS 4730‑77‑2) [1]. The second naphthylmethyl group approximately doubles the molecular weight (362.4 vs. 205.2 g mol⁻¹) and significantly raises the calculated log P (estimated ~5.5 vs. ~2.5 for the mono‑analog), altering phase‑transfer behavior and metal‑extraction selectivity . Substitution with a generic dialkylphosphinic acid would therefore change the lipophilic/hydrophilic balance, metal‑binding stoichiometry, and crystallinity of the resulting complexes, compromising reproducibility in applications that depend on precise P‑substituent architecture [2].

Mono‑analog lipophilicity The bis‑naphthyl structure gives significantly higher logP than the mono‑substituted analog; phase‑transfer and extraction profiles may shift.
Generic dialkylphosphinic acids Metal‑binding stoichiometry, crystallinity, and extraction selectivity depend on P‑substituent architecture; a simpler alkyl chain cannot reproduce the same complexation pattern.
Steric environment mismatch The large cone angle (estimated ≥180°) distinguishes this ligand from Cyanex 272 or other commercial extractants; metal‑ion discrimination may not transfer directly.

Quantitative Differentiation Evidence for Bis(1‑naphthalenylmethyl)phosphinic Acid vs. the Closest Analogs


Synthetic Yield and Product Selectivity: Bis‑ vs. Mono‑naphthylmethylphosphinic Acid Formation from Elemental Phosphorus

In the phosphorylation of 1‑(chloromethyl)naphthalene with white phosphorus in KOH/dioxane at 70 °C, the target bis(1‑naphthylmethyl)phosphinic acid is formed alongside the mono‑substituted (1‑naphthylmethyl)phosphonous acid. When the reaction is conducted with a P⁰:ArCH₂Cl:KOH molar ratio of 1:2:6, the bis‑substituted product constitutes approximately 35–40 mol% of the phosphorus‑containing products, whereas the mono‑substituted acid accounts for 25–30 mol% [1]. This demonstrates that the bis‑substituted derivative is a major, isolable product under optimized conditions, not a minor by‑product.

Product distribution
Head‑to‑head
35–40 mol% bis‑substituted vs 25–30 mol% mono‑substituted
Bis‑product is the major phosphorus‑containing species; supports procurement feasibility
Conditions: P⁰, KOH/dioxane, 70 °C, argon, phase‑transfer catalyst
Organophosphorus synthesis Superbasic phosphorylation Product selectivity

Molecular Weight and Calculated Lipophilicity (log P) as Selectivity Determinants vs. the Mono‑Substituted Phosphinic Acid

The presence of two 1‑naphthalenylmethyl groups elevates the molecular weight to 362.4 g mol⁻¹ (C₂₂H₁₉O₂P) and the calculated log P (ALOGPS 2.1) to approximately 5.5, compared with 205.2 g mol⁻¹ and a calculated log P of ~2.5 for the mono‑substituted analog P‑(1‑naphthalenylmethyl)phosphinic acid (CAS 918545‑42‑3, C₁₁H₁₁O₂P⁺) [1][2]. This >100‑fold increase in theoretical partition coefficient between 1‑octanol and water predicts substantially higher solubility in non‑polar organic phases, a critical parameter for solvent‑extraction processes.

Calculated logP
Cross‑study comparable
≈5.5 (bis) vs ≈2.5 (mono)
>1000‑fold higher predicted octanol partitioning; supports organic‑phase loading evaluation
ALOGPS 2.1 consensus model; experimental verification recommended
Lipophilicity Metal extraction Phase transfer

Coordination Geometry and Steric Profile: Potential for Enhanced Metal‑Ion Selectivity Over Simple Dialkylphosphinic Acids

X‑ray crystallographic data on the structurally related dicyclohexylbis(naphthalen‑1‑ylmethyl)phosphonium cation show a distorted tetrahedral geometry at phosphorus with a naphthyl–naphthyl dihedral angle of 74.08(3)° [1]. For the phosphinic acid, this geometry translates into a substantially larger Tolman cone angle (estimated ≥180°) compared with the commercial extractant Cyanex 272 (bis(2,4,4‑trimethylpentyl)phosphinic acid, cone angle ≈160°) [2]. The increased steric demand is expected to enhance selectivity for smaller metal cations (e.g., Co²⁺ over Ni²⁺) in solvent‑extraction separations, although direct extraction data for the title compound have not been published.

Cone angle (est.)
Class‑level
≥180° (bis‑naphthyl) vs ≈160° (Cyanex 272)
Larger steric profile may enhance metal‑ion discrimination; direct extraction data not published
Estimated from phosphonium salt crystal structure (CCDC 910877)
Coordination chemistry Steric effects Metal extraction

Procurement‑Oriented Application Scenarios for Bis(1‑naphthalenylmethyl)phosphinic Acid


Selective Solvent Extraction of Cobalt from Nickel‑Rich Leach Solutions

The high calculated log P (~5.5) and large steric profile of bis(1‑naphthalenylmethyl)phosphinic acid suggest superior phase transfer and potential for enhanced Co/Ni separation factors compared to less lipophilic mono‑analogs or the commercial benchmark Cyanex 272 . Procurement should be considered when developing extraction circuits that require operation at very high organic‑to‑aqueous ratios or when improved selectivity for first‑row transition metals is needed.

Synthesis of Bulky Phosphine Ligands for Homogeneous Catalysis

Reduction of the phosphinic acid to the corresponding secondary phosphine oxide or further to the tertiary phosphine provides access to ligands with exceptionally large Tolman cone angles (≥180°) [1]. The rigid 1‑naphthylmethyl substituents can restrict conformational freedom at the metal center, potentially enhancing enantioselectivity in asymmetric hydrogenation or cross‑coupling reactions. Researchers developing sterically demanding ligand libraries should source this compound as a well‑defined precursor.

Construction of Luminescent Metal‑Organic Frameworks (MOFs) Incorporating Naphthalene Chromophores

The two naphthalene rings in bis(1‑naphthalenylmethyl)phosphinic acid can engage in strong π–π stacking interactions, as demonstrated by the excimer and red luminescence observed in related naphthalene‑based zinc phosphonates [2]. When used as a co‑linker in MOF synthesis, this phosphinic acid may template inter‑ligand spacing that is distinct from the mono‑substituted analog, enabling tailored photophysical properties.

Mechanistic Studies of C–P Bond Formation in Superbasic Media

The Kuimov synthesis provides a direct, reproducible route to the bis‑substituted product as the major phosphorus‑containing species, with a product distribution that is sensitive to reaction conditions [3]. Academic groups investigating phosphorus‑based synthetic methodology should procure this compound both as a reference standard and as a starting material for further derivatization, ensuring consistency across mechanistic investigations.

Application
Selection Property
Validation Focus
Co/Ni hydrometallurgical separation
High lipophilicity & steric profile
Organic‑phase Co recovery and selectivity over Ni
Bulky phosphine ligand synthesis
Large cone angle precursor
Ligand steric profile and catalytic performance
Luminescent MOF co‑linker
Naphthalene π‑stacking capability
Inter‑ligand spacing and photophysical properties
C–P bond formation methodology
Well‑defined bis‑substituted product
Reaction condition optimization and product distribution
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